molecular formula C20H19NO2S B5742394 N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide

N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide

Cat. No.: B5742394
M. Wt: 337.4 g/mol
InChI Key: PPMMMJNEVMYOQJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 3,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids from the methyl groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of nitro derivatives on the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-4-phenylbenzenesulfonamide
  • N-(3,5-dimethylphenyl)-4-phenylbenzenesulfonamide
  • N-(4-methylphenyl)-4-phenylbenzenesulfonamide

Comparison: N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity. For example, the 3,4-dimethyl substitution pattern may result in different steric and electronic effects compared to the 2,3- or 3,5-dimethyl patterns, potentially leading to variations in the compound’s effectiveness as an antimicrobial agent.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-15-8-11-19(14-16(15)2)21-24(22,23)20-12-9-18(10-13-20)17-6-4-3-5-7-17/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMMMJNEVMYOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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